molecular formula C10H14N5Na2O12P3 B11933161 Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Cat. No.: B11933161
M. Wt: 535.15 g/mol
InChI Key: LUSTYMNNBDCASM-UHFFFAOYSA-L
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Description

Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes a purine base, a ribose sugar, and multiple phosphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate involves multiple steps. The process typically starts with the preparation of the purine base, followed by the attachment of the ribose sugar and the subsequent addition of phosphate groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms

Scientific Research Applications

Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It plays a crucial role in biochemical processes, such as DNA and RNA synthesis, and is used in studies related to genetic engineering and molecular biology.

    Medicine: The compound has potential therapeutic applications, including its use in drug development and as a diagnostic tool in medical research.

    Industry: It is used in the production of various biochemical products and as a component in industrial processes requiring high-purity organic compounds.

Mechanism of Action

The mechanism of action of Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, influencing their activity and regulating various biochemical processes. Its ability to participate in phosphorylation and dephosphorylation reactions makes it a key player in cellular signaling and energy transfer.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): A similar compound with three phosphate groups, playing a central role in cellular energy transfer.

    Adenosine diphosphate (ADP): Another related compound with two phosphate groups, involved in energy metabolism.

    Adenosine monophosphate (AMP): A simpler compound with a single phosphate group, participating in various biochemical pathways.

Uniqueness

Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is unique due to its specific structure and the presence of multiple phosphate groups. This allows it to participate in a wide range of biochemical reactions and makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H14N5Na2O12P3

Molecular Weight

535.15 g/mol

IUPAC Name

disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O12P3.2Na/c1-23-30(22,27-29(20,21)26-28(17,18)19)25-10-5(16)2-6(24-10)15-4-14-7-8(11)12-3-13-9(7)15;;/h3-6,10,16H,2H2,1H3,(H,20,21)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2

InChI Key

LUSTYMNNBDCASM-UHFFFAOYSA-L

Canonical SMILES

COP(=O)(OC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+]

Origin of Product

United States

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